N-(2,6-Dimethylphenyl)-2-iodoacetamide
Description
N-(2,6-Dimethylphenyl)-2-iodoacetamide is an acetamide derivative characterized by an iodine-substituted acetyl group attached to a 2,6-dimethylphenylamine moiety. The 2,6-dimethylphenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often influencing steric and electronic interactions . The iodine substituent likely enhances molecular polarizability and reactivity compared to other halogenated analogues .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMMKVRDDGLTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615123 | |
| Record name | N-(2,6-Dimethylphenyl)-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50666-75-6 | |
| Record name | N-(2,6-Dimethylphenyl)-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-iodoacetamide typically involves the reaction of 2,6-dimethylaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 2,6-Dimethylaniline is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Iodoacetyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.
Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid.
Step 4: The reaction mixture is stirred for several hours at room temperature.
Step 5: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-iodoacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Major Products Formed
Nucleophilic Substitution: Formation of N-(2,6-dimethylphenyl)-2-azidoacetamide or N-(2,6-dimethylphenyl)-2-thiocyanatoacetamide.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(2,6-dimethylphenyl)-2-aminoacetamide.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-iodoacetamide involves its interaction with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogues of N-(2,6-Dimethylphenyl)-2-iodoacetamide, highlighting substituent variations and molecular properties:
Physicochemical Properties
- Melting Points: Chlorinated derivatives (e.g., 2,2-dichloro variant) exhibit higher melting points (~469–471 K) due to stronger intermolecular forces (e.g., Cl···Cl interactions) . The iodo analogue likely has a lower melting point than chloro derivatives but higher than non-halogenated counterparts due to iodine’s larger atomic radius and weaker van der Waals interactions.
- Hydrogen Bonding: Compounds like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide form infinite chains via N–H···O hydrogen bonds, stabilizing crystal structures . The iodo variant may exhibit similar hydrogen-bonding patterns but with reduced strength compared to chloro or cyano groups.
- Solubility: Methoxy and amino derivatives show improved aqueous solubility (e.g., 2-methoxyacetamide in ), whereas halogenated analogues are more lipophilic.
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